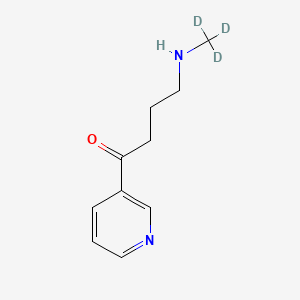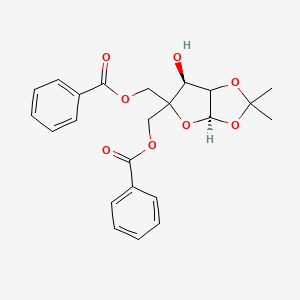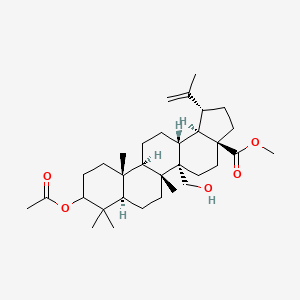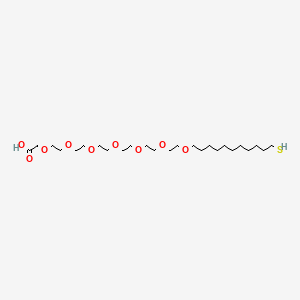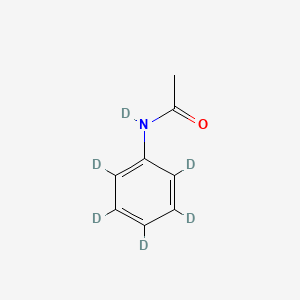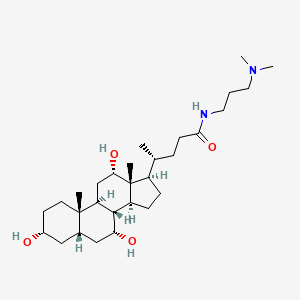
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside” is a chemical compound . It has been mentioned in the context of binding modes to an artificial receptor in crystalline complexes . This compound has also been described as a biomedicine with intriguing complexity, promising therapeutic benefits in the realm of targeted disease treatment .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Methods : Methyl 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides have been synthesized, providing insights into the methods of producing derivatives of methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside (Kováč, Yeh, & Glaudemans, 1987).
- NMR Spectroscopy Analysis : The use of NMR spectroscopy in understanding the structure of beta-linked glucobioses like methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside has been explored, revealing details about solution conformations (Olsson, Serianni, & Stenutz, 2008).
Chemical Properties and Reactions
- Conformational Analysis : Studies on the conformational effects on glycoside reactivity have been conducted, which is relevant for understanding the behavior of molecules like methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside in various conditions (McDonnell et al., 2004).
- Chemical Shifts and Coupling Constants in NMR : Complete assignment of (1)H and (13)C NMR spectra of d-glucopyranosyl-d-glucopyranosides, including similar compounds, has been performed, aiding in the understanding of the molecular structure (Roslund et al., 2008).
Crystallography and Molecular Modeling
- Crystal Structure Studies : X-ray crystallography has been used to study the crystal structure of methyl 3-O-alpha-d-glucopyranosyl-alpha-d-glucopyranoside, which is structurally similar, providing insights into intermolecular hydrogen bonds and molecular orientation (Neuman et al., 1980).
Enzymatic Reactions and Biological Applications
- Enzymatic Action Studies : Research on the enzymatic actions of glucoamylase and glucodextranase with alpha- and beta-D-glucosyl fluoride, related to glucopyranosyl compounds, provides insights into the biological processing of these sugars (Kitahata et al., 1981).
Potential Applications in Drug Synthesis
- Drug Synthesis : The synthesis of nigerose and related oligosaccharides, which involve glucopyranosyl linkages similar to those in methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside, could have implications for drug development and molecular design (Takeo, Kitamura, & Murata, 1992).
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-FCSQJVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858056 |
Source


|
| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
CAS RN |
7115-19-7 |
Source


|
| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the glycosidic linkage conformation in methyl alpha-laminarabioside?
A1: The research article reveals that the glycosidic linkage conformation in methyl alpha-laminarabioside is similar to its solid-state structure. Specifically, the study found that the phi(H) and psi(H) angles, which describe the orientation around the glycosidic bond, are in the ranges of 39° to 41° and -24° to -36°, respectively []. This conformation is significant because it allows for the formation of an intramolecular hydrogen bond involving the O5' atom, a feature also observed in its crystal structure []. This hydrogen bond likely contributes to the stability of this particular conformation in solution.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


